1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with a variety of enzymes and receptors, suggesting that they may have multiple targets .
Mode of Action
Compounds with similar structures have been found to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds . This allows them to bind to different target receptors, which could potentially lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to inhibit parasitic growth , suggesting that they may affect pathways related to parasite metabolism or reproduction. Additionally, these compounds have been found to have anticancer activity , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on compounds with similar structures . These studies can provide insights into the potential bioavailability and druggability of these compounds .
Result of Action
Compounds with similar structures have been found to have cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death or inhibit cell growth.
Biochemical Analysis
Biochemical Properties
The compound is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . It has been suggested that it could interact with the PCAF bromodomain, a protein involved in gene expression and cellular differentiation .
Cellular Effects
The compound has shown potential anticancer activity against various human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its potential stability and the observed effects on cellular function, it is likely that it may have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Given its potential anticancer activity, it is likely that it may exhibit threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
Given its potential interactions with various enzymes and receptors, it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its potential interactions with various biomolecules, it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-14(2)12-29-22(32)19-9-8-17(21(31)26-15(3)4)11-20(19)30-23(29)27-28-24(30)33-13-16-6-5-7-18(25)10-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZDYOUSLBPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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